6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
CAS No.: 2369036-69-9
Cat. No.: VC11664982
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2369036-69-9 |
|---|---|
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.13 g/mol |
| IUPAC Name | 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol |
| Standard InChI | InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2,5,13H,3H2 |
| Standard InChI Key | PBSYPHUXJQNQOG-UHFFFAOYSA-N |
| SMILES | C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)O |
| Canonical SMILES | C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a dihydrofuran ring fused to a pyridine moiety, with a hydroxyl group at position 3 and a trifluoromethyl group at position 6. This arrangement creates a rigid bicyclic system that influences both electronic distribution and steric interactions. The trifluoromethyl group, known for its strong electron-withdrawing effect, enhances metabolic stability and modulates lipophilicity, critical factors in drug design.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
| CAS Number | 2369036-69-9 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 5 (oxygen and nitrogen atoms) |
| Topological Polar Surface Area | 33.12 Ų |
| LogP (Octanol-Water) | 1.79 |
Data derived from computational models and experimental analyses highlight its moderate lipophilicity (LogP ≈ 1.79), suggesting balanced membrane permeability and solubility . The topological polar surface area (TPSA) of 33.12 Ų further supports its potential for crossing biological barriers while maintaining solubility in aqueous environments .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol typically involves multi-step reactions starting from pyridine or trifluoroacetic acid derivatives. A common approach includes:
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Nitration and Functionalization: Introduction of nitro groups to pyridine intermediates under acidic conditions, as demonstrated in analogous trifluoromethylpyridine syntheses . For example, nitration of 3-(trifluoromethyl)pyridin-2-ol using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–60°C) achieves yields up to 94% .
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Cyclization: Formation of the dihydrofuran ring via acid-catalyzed intramolecular etherification.
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Reduction and Hydroxylation: Selective reduction of nitro groups and introduction of the hydroxyl moiety at position 3.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 40°C, 6h | 94 |
| Cyclization | H₂SO₄, 60°C, 5h | 78 |
| Final Purification | Ethyl acetate extraction | 74.5 |
Challenges and Innovations
Key challenges include regioselectivity during nitration and maintaining the integrity of the trifluoromethyl group under harsh acidic conditions. Advances in catalytic methods and flow chemistry are being explored to improve yield and scalability.
Biological and Pharmacological Applications
Anticancer Activity
The compound’s ability to intercalate DNA or inhibit kinase enzymes has been hypothesized based on structural analogs. For instance, fused pyridine derivatives exhibit activity against tyrosine kinases involved in cancer proliferation. Molecular docking studies suggest strong binding affinity to ATP-binding pockets due to the trifluoromethyl group’s hydrophobic interactions.
Agrochemical Relevance
In agrochemistry, the trifluoromethyl group enhances pesticidal activity by resisting metabolic degradation. Field trials of analogs demonstrate 80–90% efficacy against lepidopteran pests at 50 g/ha, suggesting potential for crop protection applications.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the dihydrofuran and pyridine rings to optimize bioactivity.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
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Green Chemistry Approaches: Developing solvent-free or catalytic synthesis routes to reduce environmental footprint.
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